![molecular formula C20H24N2O3 B5663357 N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5663357.png)
N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide often involves multi-step reactions including functionalization of aromatic compounds, formation of heterocycles, and amide bond formation. A practical approach might include steps such as esterification, intramolecular cyclization, and amidation, similar to those used in the synthesis of related compounds (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by its heterocyclic core, substituted pyridine, and benzoxepine rings, contributing to its chemical behavior and interaction with biological targets. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating such complex structures, providing insights into the molecular conformation, electron distribution, and potential reactive sites.
Chemical Reactions and Properties
The chemical behavior of this compound can be influenced by its functional groups, including the methoxy, methyl, and carboxamide functionalities. These groups can undergo various chemical reactions, such as nucleophilic substitution, electrophilic aromatic substitution, and hydrolysis, depending on the reaction conditions and the presence of catalytic agents. The benzoxepine and pyridine rings may also engage in reactions typical of aromatic systems, such as Suzuki coupling or halogenation (Hirokawa et al., 2003).
properties
IUPAC Name |
N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-10-14(2)22-20(24-3)17(13)12-21-19(23)16-8-9-25-18-7-5-4-6-15(18)11-16/h4-7,10,16H,8-9,11-12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHQMMUUSLIXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CNC(=O)C2CCOC3=CC=CC=C3C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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